molecular formula C8H5ClINS B13052614 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Cat. No.: B13052614
M. Wt: 309.56 g/mol
InChI Key: LRVYTZVVBYSVEA-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a heterocyclic compound with the molecular formula C8H5ClINS It is characterized by the presence of chlorine and iodine substituents on a benzo[D]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole typically involves the halogenation of 2-methylbenzo[D]thiazole. One common method includes the chlorination of 2-methylbenzo[D]thiazole followed by iodination. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine in the presence of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organometallic reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[D]thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-5-iodo-2-methylbenzo[D]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-methylbenzo[D]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

  • 4-Chloro-2-methylbenzo[D]thiazole
  • 5-Iodo-2-methylbenzo[D]thiazole
  • 4-Bromo-5-iodo-2-methylbenzo[D]thiazole

Comparison: 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is unique due to the presence of both chlorine and iodine substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

IUPAC Name

4-chloro-5-iodo-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5ClINS/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,1H3

InChI Key

LRVYTZVVBYSVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Cl)I

Origin of Product

United States

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